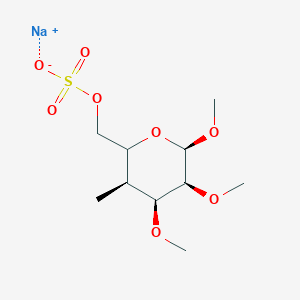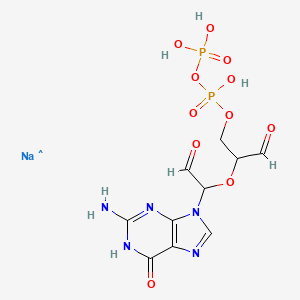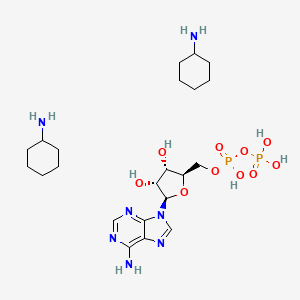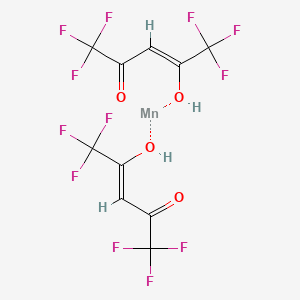
Manganese(II)hexafluoroacetylacetonate
Overview
Description
Manganese(II) hexafluoroacetylacetonate is a compound with the linear formula Mn(C5HF6O2)2 · 3H2O . It has a molecular weight of 523.09 . The compound is also known as Bis(hexafluoroacetylacetonato)manganese(II) Hydrate .
Molecular Structure Analysis
Manganese(II) hexafluoroacetylacetonate exhibits diverse molecular structures, forming complexes with different ligands based on its coordination environment. The manganese(II) ion is located at the crystallographic inversion center with six water molecules, each of which is disordered into two positions, forming a distorted octahedral geometry .Chemical Reactions Analysis
In basic solutions, hydrogen peroxide (H2O2) oxidizes Mn(II) to Mn(IV), giving a brown precipitate . Manganese(II) hexafluoroacetylacetonate participates in various chemical reactions, forming complexes with different ligands and exhibiting magnetic properties based on its coordination environment.Physical And Chemical Properties Analysis
Manganese(II) hexafluoroacetylacetonate is a compound with a molecular weight of 523.09 . It has a melting point of 173 °C . The compound exhibits magnetic properties based on its coordination environment.Scientific Research Applications
Organometallic Synthesis
Manganese(II) hexafluoroacetylacetonate serves as a precursor in the synthesis of various organometallic complexes. Its ability to form stable chelates with organic ligands is utilized in preparing compounds for catalysis and materials science research .
Magnetic Resonance Imaging (MRI) Contrast Agents
The paramagnetic properties of manganese(II) ions make this compound a potential candidate for developing contrast agents in MRI scans. It can enhance the quality of imaging by altering the relaxation times of water protons in the vicinity of the ion .
Catalysis
In catalysis, manganese(II) hexafluoroacetylacetonate is explored for its oxidative properties. It can act as a catalyst in chemical reactions such as oxidation of alkenes, potentially offering a more environmentally friendly alternative to traditional catalysts .
Solar Energy Conversion
This compound has found applications in solar energy conversion processes. Its organometallic properties enable it to be used in dye-sensitized solar cells (DSSCs) to improve the efficiency of light absorption and electron transfer mechanisms .
Water Treatment
Manganese(II) hexafluoroacetylacetonate is being studied for its use in water treatment applications. Its reactivity with organic pollutants can help in the degradation of contaminants, thus purifying water resources .
Molecular Magnetism
The compound is integral to research in molecular magnetism, where it’s used to synthesize complexes with interesting magnetic properties. These materials are studied for their potential use in quantum computing and information storage .
Material Science
In material science, the compound is used to develop new materials with unique properties, such as high thermal stability or specific electronic characteristics. It’s particularly useful in creating advanced polymers and composites .
Analytical Chemistry
Manganese(II) hexafluoroacetylacetonate can be used as a standard in analytical chemistry for the calibration of instruments and validation of analytical methods due to its well-defined structure and properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Manganese(II) hexafluoroacetylacetonate is a complex organometallic compound. Manganese complexes have been known to interact with various biological targets, including enzymes and other proteins, influencing their function .
Mode of Action
It’s known that manganese complexes can act as oxidative agents . They can participate in redox reactions, potentially influencing the function of biological targets .
Result of Action
Manganese complexes have been known to exhibit various biological effects, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of Manganese(II) hexafluoroacetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and more .
properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMABZFSNYKYMMQ-PAMPIZDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F12MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese(II)hexafluoroacetylacetonate | |
CAS RN |
19648-86-3 | |
| Record name | Bis(hexafluoroacetylacetonato)manganese(II) Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the structure of the fluorinated alkyl substituent on nitronyl nitroxide ligands influence the magnetic properties of Mn(hfac)2 complexes?
A1: Research has shown that modifying the fluorinated alkyl substituent on nitronyl nitroxide ligands can drastically alter the crystal structure of the resulting Mn(hfac)2 complexes []. This structural change directly impacts the magnetic exchange interactions within the complex. For example, complexes with bulkier substituents tend to form discrete structures with weaker intermolecular interactions, while those with smaller substituents can form polymeric chains with stronger magnetic coupling []. These structural variations lead to diverse magnetic behaviors, ranging from strong antiferromagnetism to weak ferromagnetism, depending on the specific substituent and resulting complex structure [].
Q2: Can Mn(hfac)2 form complexes with photochromic molecules, and if so, what are their properties?
A2: Yes, Mn(hfac)2 can interact with photochromic molecules like spiropyrans. In a study involving 1,3,3-trimethylindolino-β-naphthopyrylospiran (TMI-NPS), researchers observed the formation of a binuclear coordination complex []. Interestingly, this complex, formed with the open merocyanine form of TMI-NPS, exhibited a high-spin ground state (S = 5) []. This highlights the potential of using Mn(hfac)2 to tune the electronic and magnetic properties of photochromic materials.
Q3: How does Mn(hfac)2 interact with different types of radical ligands, and what are the magnetic consequences?
A3: Mn(hfac)2 demonstrates distinct coordination behavior with various radical ligands. When complexed with a bridging bisaminooxylbenzene diradical, it forms a one-dimensional polymeric structure exhibiting metamagnetic behavior below 5.4 K []. Conversely, with monodentate radical ligands like hnn (4,4,5,5-Tetramethylimidazolin-1-oxyl 3-Oxide) and hin (4,4,5,5-Tetramethylimidazolin-1-oxyl), distinct mononuclear and dinuclear complexes are formed []. Notably, the hnn-bridged dinuclear complex exhibits intramolecular ferromagnetic coupling, attributed to the axial coordination of the hnn nitrogen to the Mn(II) center []. This highlights the significant role of ligand structure and coordination mode in dictating the magnetic properties of Mn(hfac)2 complexes.
Q4: What are the potential applications of Mn(hfac)2-based complexes in material science?
A4: The diverse structural and magnetic properties exhibited by Mn(hfac)2 complexes make them promising candidates for various material science applications. For instance, the observed metamagnetic behavior in certain complexes could be exploited in the development of molecular switches and magnetic sensors []. Furthermore, the ability of Mn(hfac)2 to form complexes with photochromic molecules opens avenues for designing novel photomagnetic materials with potential applications in data storage and optoelectronics []. Continued research in this area could lead to the development of new functional materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



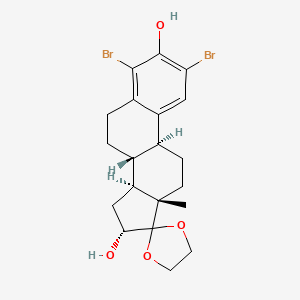
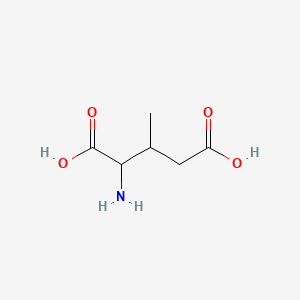
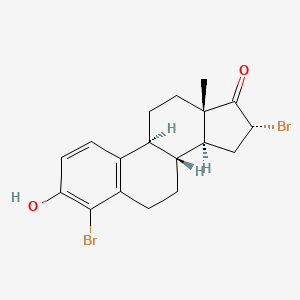
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
